molecular formula C25H26FN5O2 B2841577 N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide CAS No. 1173775-18-2

N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide

Cat. No.: B2841577
CAS No.: 1173775-18-2
M. Wt: 447.514
InChI Key: LNFPBGCUUDMDDM-UHFFFAOYSA-N
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Description

N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide is a complex organic compound with a unique structure that includes a sec-butyl group, a methylsulfonyl amino group, and a benzoyl prolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-3-[(4-fluorobenzoyl)amino]-5-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2/c1-5-31-16(4)20(15(3)30-31)13-27-25(33)23-22(19-12-14(2)6-11-21(19)28-23)29-24(32)17-7-9-18(26)10-8-17/h6-12,28H,5,13H2,1-4H3,(H,27,33)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFPBGCUUDMDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC(=O)C2=C(C3=C(N2)C=CC(=C3)C)NC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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